molecular formula C9H13ClN2O2S B1296223 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride CAS No. 34467-12-4

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1296223
CAS No.: 34467-12-4
M. Wt: 248.73 g/mol
InChI Key: SMNIBALWWVPOJC-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include an imidazo-thiazole ring system, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of ethyl 2-chloroacetoacetate with imidazoline-2-thiol, leading to the formation of the desired product with retention of the ethoxycarbonyl group . The reaction conditions often require heating and the use of solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo-thiazole compounds, depending on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the ethyl ester and hydrochloride groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIBALWWVPOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCN=C2S1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188035
Record name Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34467-12-4
Record name Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034467124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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